molecular formula C22H34O2 B042423 Eicosapentaenoic acid ethyl ester CAS No. 73310-10-8

Eicosapentaenoic acid ethyl ester

Cat. No.: B042423
CAS No.: 73310-10-8
M. Wt: 330.5 g/mol
InChI Key: SSQPWTVBQMWLSZ-XAJGXLQPSA-N
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Mechanism of Action

Target of Action

Icosapent ethyl is an ethyl ester of eicosapentaenoic acid (EPA), a type of omega-3 fatty acid . Its primary target is the synthesis and clearance of triglycerides in the body . It is used to treat patients with severe hypertriglyceridemia .

Mode of Action

Icosapent ethyl interacts with its targets by reducing the synthesis of triglycerides and enhancing their clearance . It is de-esterified and converted into active EPA, which is then absorbed in the small intestine . Very little (<1%) is left circulating in the plasma as EPA incorporates into phospholipids, triglycerides, and cholesteryl esters .

Biochemical Pathways

The potential mechanisms of action of Icosapent ethyl include increased β-oxidation, inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT), decreased lipogenesis in the liver, and increased plasma lipoprotein lipase activity . These actions affect the metabolism of triglycerides, leading to their reduction in the body .

Pharmacokinetics

Icosapent ethyl is absorbed in the small intestine after being converted into active EPA . It reaches peak plasma concentration in about 5 hours post-oral administration . As mentioned earlier, very little of it is left circulating in the plasma as it incorporates into various lipid molecules .

Action Environment

The action of Icosapent ethyl can be influenced by various environmental factors. For instance, the absorption and efficacy of the drug can be affected by the diet of the patient . Furthermore, the drug’s action can be influenced by the patient’s overall health status, including the presence of other diseases and the use of other medications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Icosapent ethyl is synthesized through the esterification of eicosapentaenoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation and recrystallization to obtain the pure ethyl ester .

Industrial Production Methods

In industrial settings, the production of icosapent ethyl involves large-scale esterification processes. The eicosapentaenoic acid is first extracted from fish oil and then subjected to esterification with ethanol. The reaction is carried out in large reactors, and the product is purified using advanced techniques such as high-performance liquid chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Icosapent ethyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Icosapent ethyl has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Icosapent ethyl is unique in its highly purified form and specific esterification, which enhances its bioavailability and efficacy compared to other omega-3 fatty acids. Its specific formulation allows for targeted therapeutic effects, particularly in reducing triglyceride levels and preventing cardiovascular events .

Properties

Key on ui mechanism of action

Studies suggest that EPA reduces hepatic very low-density lipoprotein triglycerides (VLDL-TG) synthesis and/or secretion and enhances TG clearance from circulating VLDL particles. Potential mechanisms of action include increased β-oxidation; inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT); decreased lipogenesis in the liver; and increased plasma lipoprotein lipase activity.

CAS No.

73310-10-8

Molecular Formula

C22H34O2

Molecular Weight

330.5 g/mol

IUPAC Name

ethyl (5Z,8Z,11Z,14Z,17E)-icosa-5,8,11,14,17-pentaenoate

InChI

InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5+,9-8-,12-11-,15-14-,18-17-

InChI Key

SSQPWTVBQMWLSZ-XAJGXLQPSA-N

SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC

Isomeric SMILES

CC/C=C/C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC

Key on ui other cas no.

86227-47-6

Synonyms

5,8,11,14,17-eicosapentaenoic acid, ethyl ester, (5Z,8Z,11Z,14Z,17Z)-
AMR-101
AMR101
eicosapentaenoic acid ethyl ester
Epadel
ethyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
ethyl all-cis-5,8,11,14,17-icosapentaenoate
ethyl eicosapentaenoate
ethyl eicosapentaenoic acid
ethyl icosapentaenoate
ethyl-eicosapentaenoic acid
ethyl-EPA
icosapent
icosapent ethyl
vascepa

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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